ブリシクリブ

概要

説明

ブリシクリブは、強力な抗がん活性を示す低分子化合物です。これは、ON 013100 の水溶性誘導体であり、真核生物翻訳開始因子 4E (eIF4E) を標的とする臨床段階の薬剤として現在研究されています。 この因子は、哺乳類細胞における mRNA 翻訳の主要な調節因子であり、細胞増殖、生存、血管新生、および転移に不可欠な複数の遺伝子の促進に関与しています .

科学的研究の応用

Briciclib has been extensively studied for its anticancer properties. It has shown inhibitory activity against the proliferation of various cancer cell lines, including mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer. The compound has demonstrated the ability to reduce the expression of cyclin D1 and c-Myc, which are markers associated with eIF4E activity and apoptosis .

Its ability to target eIF4E makes it a promising candidate for the development of new therapeutic agents for various diseases .

作用機序

ブリシクリブは、細胞増殖、生存、血管新生、および転移に不可欠な複数の遺伝子の翻訳を促進するプロトオンコジーンである eIF4E に結合することで効果を発揮します。 eIF4E を阻害することで、ブリシクリブはサイクリン D1 および c-Myc の発現を減らし、癌細胞における細胞増殖の減少とアポトーシスの増加につながります .

類似の化合物との比較

ブリシクリブは、ON 013100 など、他の eIF4E 標的薬剤と類似しています。この化合物は、水溶性と生物学的利用能が向上している点でユニークであり、臨床使用に適しています。その他の類似の化合物には、リボシクリブ、パルボシクリブ、アベマシクリブなどがあり、これらはサイクリン依存性キナーゼ 4 および 6 (CDK4/6) の選択的阻害剤です。 これらの化合物は、細胞増殖に関与する経路も標的としていますが、分子標的と作用機序が異なります .

類似の化合物

- ON 013100

- リボシクリブ

- パルボシクリブ

- アベマシクリブ

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Briciclib is known to interact with the Eukaryotic translation initiation factor 4E (eIF4E), a master regulator that controls the translation of mRNA in mammalian cells . eIF4E promotes the translation of several genes essential for cellular proliferation (cyclin D1, c-Myc, mTOR), survival (Akt, survivin), angiogenesis (VEGF), and metastasis (MMP9) .

Cellular Effects

Briciclib has shown potent anticancer activity by inhibiting the proliferation of various cancer cell lines at nanomolar concentrations . It has been observed to significantly reduce the expression of cyclin D1 and c-Myc in breast and mantle cell leukemia (MCL) cancer cell lines within 8 hours and in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of Briciclib involves its binding to eIF4E, disrupting its functionality as a translation factor . This interaction leads to a reduction in the expression of proteins like cyclin D1 and c-Myc, which are essential for cellular proliferation .

Temporal Effects in Laboratory Settings

While specific temporal effects of Briciclib in laboratory settings are not fully documented, it’s known that Briciclib and its derivative ON 013100 have shown significant anticancer activity in various cancer cell lines .

Subcellular Localization

Given its interaction with eIF4E, it is likely that Briciclib localizes to the same subcellular compartments as eIF4E .

準備方法

ブリシクリブは、ON 013100 の誘導体として合成されます。合成経路には、ON 013100 の修飾が含まれ、水溶性と生物学的利用能が向上します。特定の反応条件と工業的生産方法は、独自の技術であり、公開文献では完全に開示されていません。 化合物は固体形で調製され、実験用にジメチルスルホキシド (DMSO) に溶解することが知られています .

化学反応解析

ブリシクリブは、以下を含むさまざまな化学反応を起こします。

酸化: ブリシクリブは、特定の条件下で酸化される可能性がありますが、詳細な反応機構は広く文書化されていません。

還元: この化合物は、特に還元剤の存在下で還元反応を起こす可能性があります。

置換: ブリシクリブは、適切な条件下で、分子の官能基が他の基に置き換えられる置換反応に関与することができます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

ブリシクリブは、その抗がん特性について広く研究されています。この化合物は、マントル細胞白血病、乳がん、胃がん、食道がんを含むさまざまな癌細胞株の増殖を阻害する活性を示しています。 この化合物は、eIF4E 活性とアポトーシスに関連するマーカーであるサイクリン D1 および c-Myc の発現を減少させる能力を示しています .

化学反応の分析

Briciclib undergoes various chemical reactions, including:

Oxidation: Briciclib can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

Reduction: The compound may undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: Briciclib can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

Briciclib is similar to other eIF4E-targeted agents, such as ON 013100. it is unique in its water solubility and enhanced bioavailability, which make it more suitable for clinical use. Other similar compounds include ribociclib, palbociclib, and abemaciclib, which are selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). These compounds also target pathways involved in cellular proliferation but have different molecular targets and mechanisms of action .

Similar Compounds

- ON 013100

- Ribociclib

- Palbociclib

- Abemaciclib

特性

IUPAC Name |

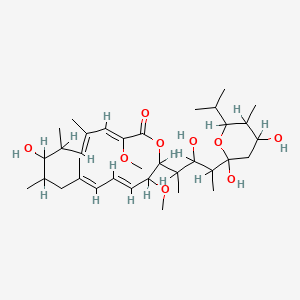

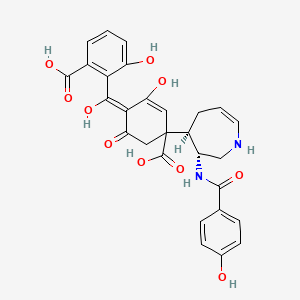

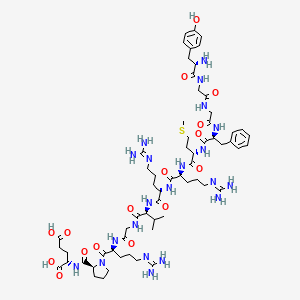

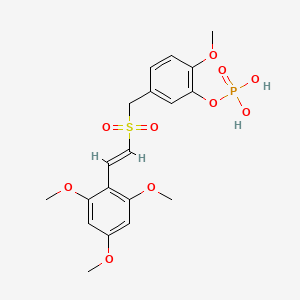

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXENKEWVEVKKGV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865783-99-9 | |

| Record name | Briciclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Briciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Briciclib?

A1: Briciclib acts as an anti-cancer agent by targeting the eukaryotic translation initiation factor 4E (eIF4E) [, , , ]. This protein plays a crucial role in initiating the translation of messenger RNA (mRNA) into proteins, particularly those involved in cell growth and proliferation, such as cyclin D1 and c-Myc [, ]. By binding to eIF4E, Briciclib disrupts its function, leading to a decrease in the expression of these proteins [, , ]. This disruption can ultimately induce cell cycle arrest and apoptosis in cancer cells that overexpress cyclin D1 [, ].

Q2: How does Briciclib compare to other eIF4E inhibitors?

A2: While several compounds target the eIF4F complex (which includes eIF4E), Briciclib demonstrates particular efficacy in inhibiting the growth of melanoma cells resistant to BRAF inhibitors, even those carrying the RAC1P29S mutation []. Research suggests that Briciclib, along with other eIF4F inhibitors like CR-1-31-B, effectively reduces tumor size in xenograft models using melanoma cells []. This highlights Briciclib's potential in targeting a specific subset of cancers and overcoming resistance mechanisms observed with other therapies.

Q3: What is the role of Briciclib in treating MYC-driven lymphoma?

A3: In MYC-driven lymphomas, where overexpression of c-MYC is a hallmark, Briciclib, along with other rocaglates, demonstrates a unique ability to suppress MYC protein translation []. Unlike mTOR kinase inhibitors, rocaglates like Briciclib effectively inhibit both cap-dependent and IRES-dependent translation, directly impacting MYC protein levels []. Additionally, Briciclib's ability to downregulate key proteins like PLK1 and AURKA further contributes to MYC protein destabilization, enhancing its efficacy in this context [].

Q4: What are the potential advantages of an orally bioavailable form of Briciclib?

A4: Research highlights the development of ON 013100, an orally bioavailable analog of Briciclib []. This is significant because it offers a potentially more convenient route of administration for patients compared to the intravenous formulation of Briciclib currently under clinical investigation []. Preclinical studies show that both ON 013100 and Briciclib exhibit similar potency against various cancer cell lines, including those derived from mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer []. This suggests that ON 013100 could provide a valuable alternative for patients, potentially improving treatment adherence and overall therapeutic outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。